molecular formula C12H14FN3O B2471491 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1707831-94-4

2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No. B2471491
CAS RN: 1707831-94-4
M. Wt: 235.262
InChI Key: AMLGDMBBEORDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is an organic molecule that contains a 1,2,3-triazole ring, a fluorobenzyl group, and a propan-2-ol (isopropanol) group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of the 1,2,3-triazole ring, the fluorobenzyl group, and the propan-2-ol group . The exact structure would depend on the specific positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the fluorobenzyl group, and the propan-2-ol group . The alcohol group in propan-2-ol could potentially undergo reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the polar alcohol group and the aromatic ring could impact properties such as solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Antifungal Evaluation

The synthesis of 1,2,3-triazole derivatives, including compounds structurally related to 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol, has been explored for their potential in antifungal applications. Lima-Neto et al. (2012) described the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their antifungal activity against Candida strains, finding that halogen substituted triazoles showed promising antifungal profiles, suggesting further modifications could yield effective antifungal drug candidates (Lima-Neto et al., 2012).

Antimicrobial Activities

Nagamani et al. (2018) synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. Their structures were characterized, and antimicrobial activity was evaluated, highlighting the potential of triazole derivatives in antimicrobial research (Nagamani et al., 2018).

Fluorescent Marker Development

Pelizaro et al. (2019) investigated the synthesis of fluorescent markers from cardanol and glycerol, industrial wastes, for biodiesel quality monitoring. Among the synthesized compounds was 1-(4-(3-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol, demonstrating low acute toxicity to various biological models. This work showcases the application of triazole derivatives in environmental science and green chemistry (Pelizaro et al., 2019).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its biological activity, toxicity, and pharmacokinetics. If it’s intended for use in materials science, research might focus on its physical properties and potential applications .

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLGDMBBEORDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)CC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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